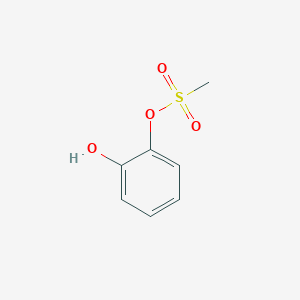

2-Hydroxyphenyl methanesulfonate

Description

2-Hydroxyphenyl methanesulfonate is an aryl sulfonate ester characterized by a methanesulfonyl group (-SO₃CH₃) attached to a 2-hydroxyphenyl moiety. Structurally, it combines the aromatic reactivity of the phenolic ring with the electrophilic properties of the sulfonate ester group. Applications likely include use as an intermediate in organic synthesis or pharmaceutical research, similar to other sulfonate esters .

Properties

Molecular Formula |

C7H8O4S |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

(2-hydroxyphenyl) methanesulfonate |

InChI |

InChI=1S/C7H8O4S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h2-5,8H,1H3 |

InChI Key |

CIMCLQVPRYEIOM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparison with 2-(2-Hydroxyethoxy)ethyl Methanesulfonate

This compound (C₅H₁₂O₅S, MW 184.21 g/mol) shares the methanesulfonate ester functional group but features a hydroxyethoxyethyl chain instead of an aromatic ring. The hydroxyl group in both compounds enhances solubility in polar solvents, but the aryl group in 2-hydroxyphenyl methanesulfonate may confer greater stability and π-π stacking interactions. Applications diverge: the hydroxyethoxy derivative is utilized in drug candidate synthesis , whereas the aromatic variant could favor use in polymer chemistry or catalysis.

Table 1. Methanesulfonate Ester Comparison

Sulfonic Acid Salts

Sodium Hydroxymethanesulfonate (C₂H₅NaO₄S, MW 148.11 g/mol)

This ionic compound lacks the ester linkage, existing as a sodium salt of a sulfonic acid. Unlike sulfonate esters, it is highly water-soluble and less reactive toward nucleophiles. Such salts are often employed as buffering agents or stabilizers, contrasting with sulfonate esters’ role as alkylating agents in synthesis .

Sulfones

Dimethyl Sulfone (C₂H₆O₂S, MW 94.13 g/mol)

Its high thermal stability and low toxicity make it suitable as a food additive or solvent . In contrast, sulfonate esters like this compound are more reactive, participating in nucleophilic substitutions or serving as leaving groups.

Phenolic Derivatives

2,5-Bis(2-hydroxyphenyl)-1,3,4-thiadiazole (C₁₄H₁₀N₂O₂S, MW 294.30 g/mol)

This macrocyclic compound contains two 2-hydroxyphenyl groups linked to a thiadiazole ring. DFT studies highlight its conformational flexibility in solvents like acetonitrile . Compared to this compound, the thiadiazole core introduces additional hydrogen-bonding sites and electronic complexity, favoring applications in supramolecular chemistry.

2′-Hydroxy-4′-methoxyacetophenone (C₉H₁₀O₃, MW 166.17 g/mol)

This acetophenone derivative features hydroxyl and methoxy groups at ortho and para positions.

Hydroxy Esters

Methyl 2-Hydroxyacetate (C₃H₆O₃, MW 90.08 g/mol)

As a simple hydroxy ester, this compound lacks sulfonate groups but shares ester reactivity. Its safety profile includes respiratory irritation risks , a concern also relevant to sulfonate esters due to their electrophilic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.